Cas no 896362-83-7 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide)
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide
- Benzamide, N-[4-(2-benzothiazolyl)-2-thiazolyl]-2-(methylsulfonyl)-
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- Inchi: 1S/C18H13N3O3S3/c1-27(23,24)15-9-5-2-6-11(15)16(22)21-18-20-13(10-25-18)17-19-12-7-3-4-8-14(12)26-17/h2-10H,1H3,(H,20,21,22)
- InChI Key: JACMVBSQBZALJQ-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=NC3=CC=CC=C3S2)=CS1)(=O)C1=CC=CC=C1S(C)(=O)=O
Experimental Properties
- Density: 1.511±0.06 g/cm3(Predicted)
- pka: 6.03±0.50(Predicted)
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2556-0118-2μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-5μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-10μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-20μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-1mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-2mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-3mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-4mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-5mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2556-0118-10mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-methanesulfonylbenzamide |
896362-83-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide
Introduction to N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide (CAS No. 896362-83-7)
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 896362-83-7, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal chemistry. The intricate scaffold of this molecule, featuring a combination of benzamide, benzothiazole, and thiazole moieties, positions it as a candidate for exploring novel therapeutic pathways.
The chemical structure of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide is characterized by its dual aromatic systems and functional groups that contribute to its reactivity and interaction with biological targets. The presence of a methanesulfonyl group at the 2-position of the benzamide moiety enhances its potential as an pharmacophore, enabling interactions with various biological receptors and enzymes. This structural complexity makes it an intriguing subject for synthetic modifications and bioactivity evaluations.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential applications in drug discovery. The benzothiazole and thiazole rings in N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide are well-known for their roles in various pharmacological mechanisms. These rings have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of these motifs into a single molecule suggests that this compound may exhibit multiple biological effects simultaneously.
One of the most compelling aspects of this compound is its potential to serve as a lead structure for the development of new therapeutic agents. The combination of the benzamide group with the benzothiazole and thiazole moieties creates a versatile platform for further chemical modifications. Researchers can explore various synthetic strategies to optimize the pharmacokinetic properties and enhance the binding affinity of this molecule to target proteins. This flexibility makes it an attractive candidate for structure-based drug design.
The latest research in medicinal chemistry has highlighted the importance of multitarget-directed ligands (MTLs) in drug discovery. MTLs are designed to interact with multiple biological targets simultaneously, which can lead to synergistic effects and improved therapeutic outcomes. The structural features of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide align well with this concept, as it contains multiple functional groups that could interact with different enzymes or receptors. This characteristic opens up possibilities for developing drugs with broad-spectrum activity.
Furthermore, the methanesulfonyl group in this compound can be exploited for further derivatization. Methanesulfonamides are known to be valuable intermediates in medicinal chemistry due to their ease of synthesis and functional group tolerance. By modifying the substituents on the methanesulfonyl group or introducing additional functional groups, researchers can fine-tune the biological activity of this molecule. Such modifications could lead to the discovery of novel compounds with enhanced efficacy and reduced side effects.
The synthesis of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-2-methanesulfonylbenzamide involves several key steps that highlight its complexity as a synthetic target. The construction of the benzothiazole and thiazole rings requires careful selection of starting materials and reaction conditions to ensure high yields and purity. Additionally, the introduction of the methanesulfonyl group at the appropriate position on the benzamide moiety demands precise control over reaction parameters. These synthetic challenges underscore the need for expertise in organic chemistry when working with such intricate molecules.
In conclusion, N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yll-methanesulfonylbenzamide (CAS No. 89636283) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive structure for developing new therapeutic agents. The ongoing studies in heterocyclic chemistry and multitarget-directed ligands provide a strong foundation for investigating this compound's full potential. As research continues to advance, it is likely that new applications and derivatives will emerge from this versatile molecular scaffold.
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